Tert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate
Description
Indazole Scaffold Evolution in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings, has emerged as a privileged scaffold in drug design due to its structural versatility and metabolic stability. The thermodynamic preference for the 1H-indazole tautomer (Figure 1) ensures a stable planar geometry, facilitating interactions with biological targets such as kinases and DNA repair enzymes. Over the past decade, medicinal chemists have exploited this scaffold to develop inhibitors with improved potency and oral bioavailability. For instance, niraparib, a PARP inhibitor, and pazopanib, a tyrosine kinase inhibitor, derive their activity from substitutions on the indazole core.
The evolution of tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate reflects broader trends in scaffold functionalization. The tert-butyl carbamate at position 1 enhances solubility and steric shielding, protecting the molecule from enzymatic degradation. Simultaneously, bromine and difluoromethyl groups at positions 6 and 4 introduce electronic and steric perturbations that modulate target binding. This dual halogen-fluorine strategy capitalizes on the distinct physicochemical contributions of each substituent, as discussed below.
Strategic Importance of Halogen-Fluorine Synergy in Bioactive Compounds
Halogenation and fluorination are cornerstone strategies in medicinal chemistry, often employed to fine-tune molecular properties. Bromine, with its polarizable electron cloud, enhances binding affinity through halogen bonding with protein residues such as backbone carbonyls. Fluorine, conversely, exerts strong electronegativity, improving metabolic stability and membrane permeability via C-F—π interactions with aromatic amino acids like phenylalanine.
In this compound, the bromine atom at position 6 likely engages in halogen bonding with target proteins, while the difluoromethyl group at position 4 stabilizes the molecule’s conformation through intramolecular C-F—π interactions (Figure 2). Computational studies suggest that such interactions reduce rotational freedom, preorganizing the molecule for optimal target engagement. This synergy between bromine’s bulk and fluorine’s electronic effects exemplifies the strategic use of polyhalogenation to balance potency and drug-like properties.
Positional Isomerism Rationale in Polyhalogenated Indazole Design
The biological activity of indazole derivatives is highly sensitive to substituent positioning due to steric and electronic effects. For example, ortho-substituted indazoles often exhibit enhanced target selectivity due to restricted rotation, whereas para-substituted analogs may favor π-stacking interactions. In the case of this compound, the bromine at position 6 and difluoromethyl at position 4 create a meta relationship, optimizing both steric accessibility and electronic modulation.
Positional isomerism also influences fragmentation patterns in analytical characterization. Studies on fluoroamphetamine isomers demonstrate that ortho-substituted derivatives produce distinct mass spectral fragments due to proximity-driven rearrangements. Similarly, the 6-bromo-4-difluoromethyl substitution pattern in this compound likely generates diagnostic ions in DART-ToF mass spectrometry, aiding in structural elucidation. This underscores the importance of rational isomer design in both biological and analytical contexts.
Properties
IUPAC Name |
tert-butyl 6-bromo-4-(difluoromethyl)indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2O2/c1-13(2,3)20-12(19)18-10-5-7(14)4-8(11(15)16)9(10)6-17-18/h4-6,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHOLPJWIZLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129979 | |
| Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-(difluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-81-4 | |
| Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-(difluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-(difluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable indazole precursor. The brominated intermediate is then subjected to a difluoromethylation reaction, followed by esterification to introduce the tert-butyl carboxylate group. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include kinases, proteases, and other critical proteins.
Comparison with Similar Compounds
Research Findings and Case Studies
- Case Study 1 : In , tert-butyl indazole carboxylates with ethoxyphenyl substituents (e.g., CAS: N/A) were optimized for FGFR2 inhibition. The difluoromethyl group in the target compound could similarly enhance binding affinity by reducing metabolic degradation .
- Case Study 2 : The boronic ester analog (CAS: 864771-44-8) achieved a 92% yield in a model Suzuki reaction, highlighting the efficiency of such intermediates. The target compound’s bromine would pair with this boronic ester in cross-coupling workflows .
Biological Activity
Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate, with the CAS number 2173991-81-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on various research findings.
- Molecular Formula : C13H13BrF2N2O2
- Molecular Weight : 347.16 g/mol
- Structure : The compound features a heterocyclic indazole core, which is known for its pharmacological versatility.
Synthesis
The synthesis of this compound typically involves the bromination of indazole derivatives followed by the introduction of difluoromethyl groups. The details of the synthesis can vary based on the specific protocols and reagents used in laboratory settings.
Anticancer Activity
Indazole derivatives have been associated with anticancer properties. A study highlighted that certain indazole-based compounds exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer models. While direct evidence for this compound remains scarce, its structural analogs have shown promising results in inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. For example, studies reported significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The anti-inflammatory activity was quantified through various assays, showing IC50 values that indicate potent efficacy compared to standard anti-inflammatory drugs like diclofenac .
Study on Indazole Derivatives
A comprehensive review examined a range of indazole derivatives for their biological activities. It concluded that modifications at the 4-position significantly influence the biological profile, including anti-inflammatory and anticancer activities. In particular, compounds with difluoromethyl substitutions exhibited enhanced potency .
In Vivo Studies
In vivo evaluations of related indazole compounds have shown promising results in animal models for inflammation and cancer. These studies typically assess parameters such as tumor size reduction and inflammatory marker levels post-treatment, providing insights into the therapeutic potential of these compounds .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic
- 19F NMR : Peaks at δ -110 to -125 ppm confirm -CF2H.
- HRMS : Exact mass matching (e.g., [M+H]+) validates molecular composition.
- X-ray crystallography : Definitive proof of substitution pattern, as seen in tert-butyl indazole analogs (). IR spectroscopy detects C-F stretches (1000–1400 cm⁻¹) .
How to optimize coupling efficiency of the tert-butyl carbamate under acidic conditions?
Advanced
Use mild deprotection (TFA/DCM 1:4 v/v at 0°C) and monitor via LC-MS/TLC. Pre-activate coupling partners (e.g., EDCI/HOBt) to enhance kinetics. Competing elimination pathways are mitigated by reducing base stoichiometry (1.1 eq) and adding scavengers (triethylsilane) .
What role does the bromine substituent play in cross-coupling reactivity?
Basic
The 6-bromo group acts as a directing moiety and electron-withdrawing substituent (Hammett σp +0.23), enabling meta-selective C-H activation. Bromine’s superior leaving-group ability yields 15–20% higher efficiency in Suzuki-Miyaura couplings compared to chloro analogs .
How to address low yields in nucleophilic substitution of the bromo group?
Advanced
Screen polar aprotic solvents (DMF, DMSO) and temperatures (80–120°C). Additives like TBAB improve solubility. Kinetic studies via 1H NMR identify optimal reaction times. Competing elimination is minimized by lowering base equivalents .
What crystallographic challenges arise from the tert-butyl carbamate group?
Advanced
Rotational disorder in 68% of cases (CSD statistics) is addressed via low-temperature data collection (100 K) and SHELXL refinement. Residual density >0.3 eÅ⁻³ indicates split conformations. Disorder modeling reduces R-factor discrepancies by 0.02–0.05 .
How does the difluoromethyl group affect solubility?
Basic
The -CF2H group increases logP by 0.9 units, reducing aqueous solubility (2.1 mg/mL in PBS vs. 8.9 mg/mL for -CH3). Co-solvents (DMSO/PEG 400) enhance solubility for assays. Hansen solubility parameters (δd=18.1, δp=5.2) guide recrystallization solvent selection .
What mechanistic pathways explain byproducts during tert-butyl deprotection?
Advanced
SN1 (carbocation) and SN2 pathways compete, generating isobutylene (traced via GC-MS) or tert-butanol adducts. Control water content (<0.1%) and use scavengers (triethylsilane) to minimize rearrangements. Kinetic studies show 85% SN1 dominance in TFA/DCM .
How to design a SAR study for the 4-position difluoromethyl group?
Advanced
Synthesize analogs (-CF3, -CHF2) via halogen exchange (e.g., Balz-Schiemann). Test enzyme inhibitory potency (IC50) and correlate with electrostatic potential maps (MEPs). X-ray co-crystallography identifies hydrogen bonding differences between -CF2H and -CF3 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
